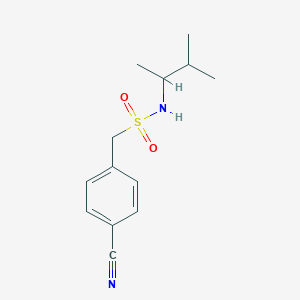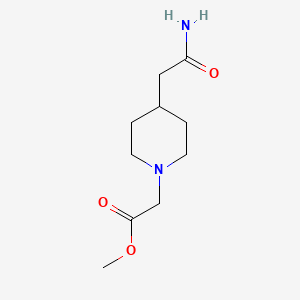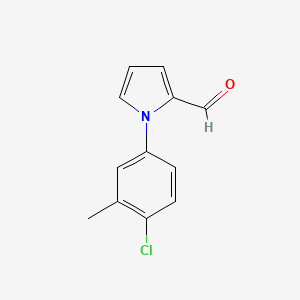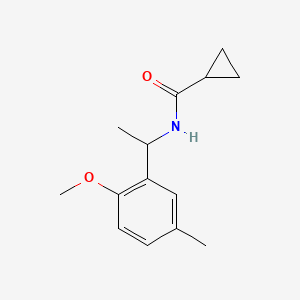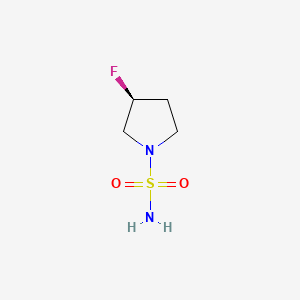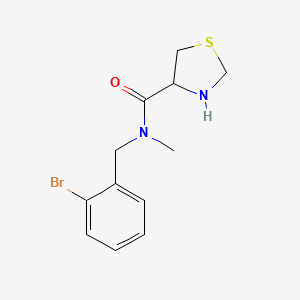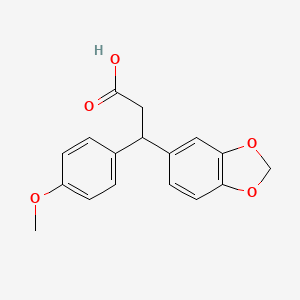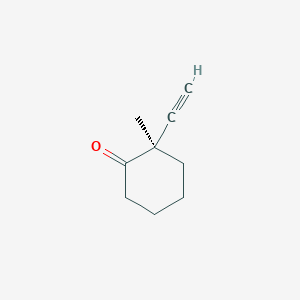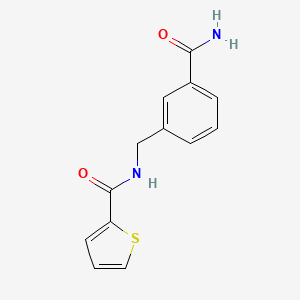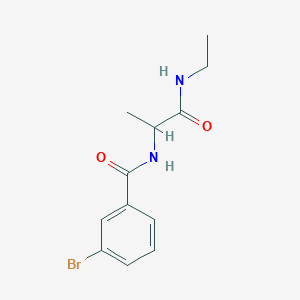
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and an ethylamino group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with N-ethyl-2-amino-propanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethylamino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, 3-amino-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, and 3-mercapto-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide.
Reduction Reactions: The major product is 3-Bromo-N-(1-(ethylamino)-1-hydroxypropan-2-yl)benzamide.
Oxidation Reactions: The major product is 3-Bromo-N-(1-(nitroamino)-1-oxopropan-2-yl)benzamide.
科学研究应用
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play key roles in its binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure. The ethylamino group may also participate in hydrogen bonding and electrostatic interactions with the target.
相似化合物的比较
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of the ethylamino group.
3-Bromo-N-ethylbenzamide: Similar structure but without the oxopropan-2-yl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of the benzamide group.
Uniqueness
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is unique due to the presence of the ethylamino group and the oxopropan-2-yl moiety, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
3-bromo-N-[1-(ethylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-14-11(16)8(2)15-12(17)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
InChI 键 |
CJSAIEQGFVKBRM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
